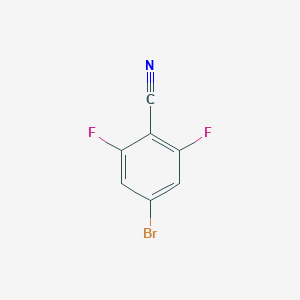

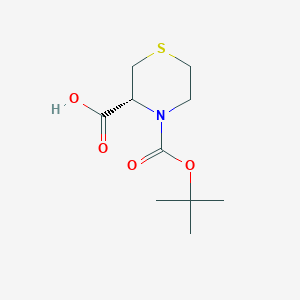

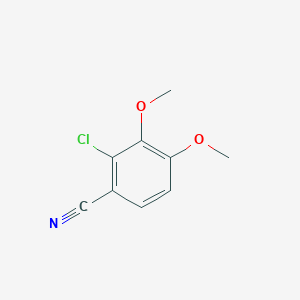

2-Chloro-3,4-dimethoxybenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

Although no direct synthesis of 2-Chloro-3,4-dimethoxybenzonitrile was found, related compounds have been synthesized through various methods. For example, a study on the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile provides insights into the synthesis strategies that might be applicable, such as one-pot synthesis techniques from related benzaldehydes and hydroxylamine hydrochloride in specific solvents (Wu Guo-qiang, 2010). Similar methodologies could potentially be adapted for the synthesis of 2-Chloro-3,4-dimethoxybenzonitrile by choosing appropriate starting materials and reagents.

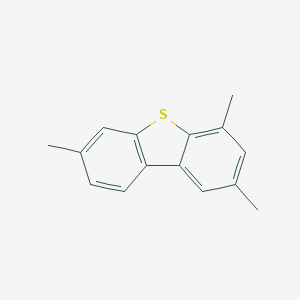

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Chloro-3,4-dimethoxybenzonitrile has been analyzed through computational methods such as DFT calculations, providing insights into their geometric parameters, electronic structure, and vibrational frequencies. For example, the DFT and TD-DFT/PCM calculations on related compounds have helped determine structural parameters and spectroscopic characteristics (Nuha Wazzan et al., 2016). These studies offer valuable information on the effects of substituents on the aromatic ring, which can be correlated to the properties of 2-Chloro-3,4-dimethoxybenzonitrile.

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as 2-Chloro-1,4-dimethoxybenzene, have been studied to understand their behavior in various chemical environments. For instance, the oxidation of 2-Chloro-1,4-dimethoxybenzene by lignin peroxidase illustrates the potential reactivity of chloro and dimethoxy substituents in redox reactions (P. Teunissen et al., 1998). This information could shed light on the chemical reactions and properties of 2-Chloro-3,4-dimethoxybenzonitrile.

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, boiling points, and solubility, can be influenced by the presence of chloro and methoxy groups. While specific data on 2-Chloro-3,4-dimethoxybenzonitrile was not found, studies on related molecules offer insights into how these substituents affect physical properties. For instance, the analysis of vibrational frequencies and geometric parameters provides a basis for predicting the physical behavior of similar compounds (Y. Sert et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Chloro-3,4-dimethoxybenzonitrile, such as reactivity towards nucleophiles or electrophiles, can be inferred from studies on related chloro and dimethoxy substituted benzonitriles. For example, the electron-donating effect of methoxy groups and the electron-withdrawing effect of the cyano group play significant roles in determining the compound's chemical behavior (V. Arjunan et al., 2013).

Wissenschaftliche Forschungsanwendungen

Catalytic Cofactor in Oxidation Reactions : 2-Chloro-1,4-dimethoxybenzene, a related compound, has been identified as a superior cofactor for the oxidation of anisyl alcohol by lignin peroxidase. This discovery suggests potential for recycling and efficient conversion to anisaldehyde (Teunissen & Field, 1998).

Pharmaceutical Analysis : The fluorogenic labeling reagent 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde is effective in separating chlorophenols in pharmaceutical formulations, enabling the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti et al., 1997).

Photochemistry and Electron Transfer : Studies on the photochemistry of 5-chloro-2-hydroxybenzonitrile have shown that carbene formation occurs from the triplet excited state. The presence of a CN substituent can cause deprotonation and increase the triplet lifetime (Bonnichon et al., 1999).

Synthesis of Fluorinated Compounds : Halogen-exchange fluorination is a method to synthesize 3,4-difluorobenzonitrile and monofluorobenzonitriles from chlorobenzonitrile derivatives, with 4-chloro-3-fluorobenzonitrile as a key intermediate (Suzuki & Kimura, 1991).

Vibrational Analysis : Theoretical vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile align well with experimental data, indicating reliable theoretical models for these compounds (Sert et al., 2013).

Serotonin Receptor Agonists : 25CN-NBOH, a potent and selective serotonin 2A receptor agonist, has been synthesized, providing a valuable tool for studying 5HT2AR signaling in various animal models (Rørsted et al., 2021).

Molecular Geometry and Electronic Structure : The electronic structure of 3,4-dimethoxybenzonitrile is influenced by the electron-donating and electron-withdrawing effects of its substituent groups, providing insights into its conformation and vibrational properties (Arjunan et al., 2013).

Safety And Hazards

The compound is associated with certain hazards. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

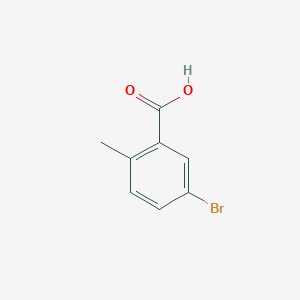

IUPAC Name |

2-chloro-3,4-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVLTABTKVOGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379407 | |

| Record name | 2-chloro-3,4-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-dimethoxybenzonitrile | |

CAS RN |

119413-61-5 | |

| Record name | 2-chloro-3,4-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.